3-iodo-6-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAXEBSDZBCTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856416 | |
| Record name | 3-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260743-73-4 | |
| Record name | 3-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Iodo 6 Methoxyquinoline
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of functionalized heterocycles, avoiding the need for pre-functionalized starting materials.
Recent advancements have led to the development of metal-free protocols for the direct iodination of quinoline (B57606) scaffolds with high regioselectivity. These methods often utilize radical-based pathways to achieve C-3 selectivity. For the synthesis of 3-iodo-6-methoxyquinoline, a radical-based direct C-H iodination protocol can be employed. rsc.orgresearchgate.net Such a reaction typically involves the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a radical initiator.
One proposed mechanism involves the generation of an iodine radical, which then attacks the electron-rich quinoline ring. For quinolines, the C-3 position is often susceptible to radical attack. The presence of the methoxy (B1213986) group at the 6-position, being an electron-donating group, further activates the quinoline ring towards electrophilic and radical substitution. However, it is important to note that with certain activating groups like a 6-methoxy substituent, selectivity can sometimes shift to the C-5 position via an electrophilic iodination pathway. scispace.com Careful optimization of reaction conditions, including solvent, temperature, and the specific iodinating reagent and initiator, is crucial to favor the desired C-3 iodination.
A general protocol for such a transformation is outlined in the table below:
| Parameter | Condition | Rationale |
| Starting Material | 6-Methoxyquinoline (B18371) | The substrate to be iodinated. |
| Iodinating Agent | N-Iodosuccinimide (NIS) or I₂ | Source of iodine. rsc.org |
| Initiator/Catalyst | AIBN or K₂S₂O₈ | Initiates the radical process. |
| Solvent | Dichloroethane (DCE) or Acetonitrile | Provides a suitable reaction medium. |
| Temperature | 80-130 °C | Sufficient energy to initiate the reaction. |
This approach offers an environmentally benign and cost-effective alternative to traditional metal-catalyzed methods.
Oxidant-mediated C-H iodination represents another strategy for the direct introduction of iodine onto the quinoline core. These methods often involve an iodine(III) species, generated in situ, which acts as a potent electrophile. rsc.org For the synthesis of this compound, an oxidant like potassium persulfate (K₂S₂O₈) or an organic peroxide can be used in conjunction with a simple iodide salt (e.g., KI or NaI) or molecular iodine.
The oxidant serves to generate a more electrophilic iodine species (e.g., I⁺), which then undergoes electrophilic aromatic substitution with the 6-methoxyquinoline. The regioselectivity of this reaction is governed by the electronic properties of the quinoline ring. The pyridine (B92270) part of the quinoline is electron-deficient, while the benzene (B151609) ring is activated by the methoxy group. The C-3 position is generally favored for electrophilic attack in the quinoline system.
A representative set of conditions for this transformation is summarized below:
| Component | Example Reagent | Purpose |
| Substrate | 6-Methoxyquinoline | The molecule to be functionalized. |
| Iodine Source | Potassium Iodide (KI) or Iodine (I₂) | Provides the iodine atom. |
| Oxidant | Potassium Persulfate (K₂S₂O₈) | Generates the electrophilic iodine species. |
| Solvent | Acetonitrile/Water or Acetic Acid | Facilitates the reaction and solubilizes reagents. |
| Temperature | Room Temperature to 80 °C | Controls the reaction rate. |
This method provides a direct route to the desired product under relatively mild conditions, often with good yields.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-heteroatom bonds.
While direct C-H iodination is attractive, palladium-catalyzed cross-coupling reactions provide a robust and versatile alternative. A common strategy involves the synthesis of a precursor, such as 3-bromo-6-methoxyquinoline (B77520), followed by a halogen exchange reaction. The synthesis of the bromo-precursor can be achieved through various established methods.
The subsequent conversion of the 3-bromo derivative to this compound can be accomplished via a Finkelstein-type reaction, often facilitated by a copper or palladium catalyst. However, a more direct approach is a palladium-catalyzed halogen exchange. This reaction typically involves treating the 3-bromo-6-methoxyquinoline with an iodide source, such as sodium iodide or potassium iodide, in the presence of a palladium catalyst and a suitable ligand.
Another powerful method is the lithium-halogen exchange, which involves treating an aryl halide with an organolithium reagent, like n-butyllithium or t-butyllithium, to form a lithiated intermediate. wikipedia.orgharvard.edu This highly reactive species can then be quenched with an electrophilic iodine source (e.g., I₂) to yield the desired iodo-compound. researchgate.net
The conditions for a palladium-catalyzed halogen exchange are detailed below:
| Reagent/Condition | Specific Example | Function |
| Starting Material | 3-Bromo-6-methoxyquinoline | The precursor for the exchange reaction. |
| Iodide Source | Sodium Iodide (NaI) | Provides the iodide for the exchange. |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | The active metal catalyst. |
| Ligand | Xantphos or other phosphine (B1218219) ligands | Stabilizes the palladium catalyst and facilitates the reaction. |
| Solvent | Dioxane or Toluene | Provides the reaction medium. |
| Temperature | 80-120 °C | Drives the reaction to completion. |
This two-step approach offers excellent control over the regiochemistry and is often high-yielding.
Multi-Component and Cycloaddition Reactions in Quinoline Core Assembly
Multi-component reactions (MCRs) and cycloaddition reactions are powerful tools for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. rsc.orgresearchgate.net
For the synthesis of this compound, a potential multi-component strategy could involve the reaction of a suitably substituted aniline (B41778), an aldehyde, and an alkyne. For instance, a reaction between p-anisidine (B42471), an iodo-substituted aldehyde, and an alkyne could be envisioned to construct the quinoline core with the desired substitution pattern.
Cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction) or [3+3] cycloadditions, can also be adapted for quinoline synthesis. nih.govresearchgate.net A plausible approach would involve the reaction of an electron-rich diene with a dienophile containing the necessary functionalities to form the quinoline ring. For the synthesis of this compound, one of the components would need to be appropriately iodinated.
Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, remain valuable and can be adapted for the synthesis of specifically substituted derivatives. wikipedia.orgiipseries.orgwikipedia.org
Modified Skraup Synthesis: The Skraup synthesis traditionally involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org To synthesize this compound, a modification could involve using an iodinated derivative of glycerol or acrolein. Alternatively, performing the Skraup synthesis on p-anisidine to first form 6-methoxyquinoline, followed by a regioselective iodination as described in section 2.1, is a viable two-step approach. Microwave-assisted modifications of the Skraup reaction have been shown to improve yields and reduce reaction times. nih.govresearchgate.net
Adapted Friedländer Annulation: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.gov To obtain this compound, one could react 2-amino-5-methoxybenzaldehyde (B1606155) with an α-iodo ketone or an equivalent reagent.
A potential reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Amino-5-methoxybenzaldehyde | Iodoacetone | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | This compound |
These adaptations of classical methods provide a direct and often scalable route to the target molecule, leveraging well-established and understood chemical transformations.
Green Chemistry and Sustainable Synthetic Approaches
The development of synthetic methodologies for this compound is increasingly influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste generation. Researchers are actively exploring more environmentally benign alternatives to traditional synthetic routes, focusing on the use of sustainable solvents, catalysts, and energy sources. These approaches aim to enhance the efficiency and environmental profile of the synthesis of this important quinoline derivative.
One of the key areas of focus in the green synthesis of quinoline derivatives is the use of microwave irradiation. benthamdirect.com This technique has been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govtandfonline.com The combination of microwave-assisted organic synthesis with multi-component reactions represents a particularly efficient and sustainable strategy for constructing the quinoline core. acs.orgunf.edu
For the specific introduction of the iodine atom at the 3-position of the quinoline ring, environmentally friendly methods utilizing molecular iodine as a catalyst have been developed. organic-chemistry.org Molecular iodine is an attractive alternative to harsher iodinating agents due to its low cost and non-toxic nature. organic-chemistry.org Research has demonstrated the feasibility of regioselective C3 iodination of quinolines using molecular iodine, in some cases under metal-free conditions. acs.orgacs.org Furthermore, solvent-free mechanochemical processes mediated by iodine have been developed for the synthesis of functionalized quinolines, offering a significant reduction in solvent waste. nih.gov A radical-based direct C-H iodination protocol has also been shown to be effective for the C3-selective iodination of quinolines. rsc.org
In the context of synthesizing the 6-methoxyquinoline scaffold, green chemistry principles can be applied to classical reactions. For instance, the Doebner reaction, a one-step method for preparing 6-methoxy-2-arylquinoline-4-carboxylic acids, can be optimized to use more environmentally friendly solvents and reaction conditions. nih.gov
The following table summarizes various green synthetic approaches applicable to the synthesis of functionalized quinolines, highlighting the potential for their adaptation to the synthesis of this compound.
| Green Approach | Key Features | Potential Application in this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. benthamdirect.comnih.govtandfonline.com | Formation of the 6-methoxyquinoline core. |
| Molecular Iodine Catalysis | Low-cost, non-toxic, mild Lewis acidity. organic-chemistry.org | Regioselective iodination at the C3 position. |
| Solvent-Free Mechanochemistry | Reduces solvent waste, operational simplicity. nih.gov | Iodination of the 6-methoxyquinoline precursor. |
| Nanocatalysis | High efficiency, potential for recyclability. nih.gov | Catalyzing the formation of the quinoline ring. |
| Use of Ionic Liquids | Eco-friendly, non-volatile, thermally stable reaction media. nih.gov | As a green solvent for various synthetic steps. |
Reactivity and Mechanistic Investigations of 3 Iodo 6 Methoxyquinoline
Cross-Coupling Reaction Pathways
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. For 3-iodo-6-methoxyquinoline, the high reactivity of the C-I bond makes it an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. nrochemistry.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. organic-chemistry.org
The catalytic cycle involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. nrochemistry.com
Transmetalation : The organic group from the activated organoboron compound is transferred to the palladium center, displacing the iodide. The base plays a crucial role in activating the boronic acid for this step. nrochemistry.comorganic-chemistry.org
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.com
This methodology has been widely applied to synthesize a variety of 3-aryl- and 3-vinyl-6-methoxyquinoline derivatives. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| (E)-Styrylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 100 | 90 |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The aryl iodide in this compound is a highly suitable electrophile for this transformation.
The mechanism involves two interconnected catalytic cycles:
Palladium Cycle : Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species. youtube.com This activated alkyne then undergoes transmetalation with the Pd(II) intermediate. The subsequent reductive elimination yields the 3-alkynyl-6-methoxyquinoline product and regenerates the Pd(0) catalyst. libretexts.org
Modified protocols have been developed that are copper- and amine-free, enhancing the reaction's functional group tolerance and simplifying purification. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling of this compound
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 65 | 94 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 70 | 91 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 89 |
| Ethynyltrimethylsilane | Pd₂(dba)₃ (1.5) | - | K₂CO₃ | 1,4-Dioxane | 80 | 85 |
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the 3-position of the 6-methoxyquinoline (B18371) core.
The accepted mechanism proceeds through the following key steps:
Oxidative Addition : A Pd(0) species adds to the this compound, forming an arylpalladium(II) iodide complex. nih.gov
Olefin Coordination and Insertion : The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. libretexts.org This step determines the regioselectivity of the addition.
Syn β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C-C bond and a hydridopalladium complex. nih.gov This step typically proceeds to give the more thermodynamically stable E-isomer.
Base-promoted Regeneration : The base regenerates the Pd(0) catalyst from the hydridopalladium complex, allowing the cycle to continue. fu-berlin.de
Table 3: Illustrative Conditions for Heck Coupling of this compound
| Alkene Coupling Partner | Pd Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ | Triethylamine | Acetonitrile | 100 | 93 |
| Styrene | Pd₂(dba)₃ (1.5) | - | NaOAc | DMF | 120 | 87 |
| 1-Octene | PdCl₂(PPh₃)₂ (2) | TBAB | K₂CO₃ | NMP | 110 | 85 |
| Methyl vinyl ketone | Pd(OAc)₂ (2) | - | DBU | 1,4-Dioxane | 100 | 90 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of a strong, non-nucleophilic base. wikipedia.orgjk-sci.com This reaction is a premier method for accessing 3-amino-6-methoxyquinoline derivatives.
The catalytic cycle is analogous to C-C coupling reactions:
Oxidative Addition : Pd(0) inserts into the C-I bond of this compound. jk-sci.com
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex. The strong base then deprotonates the coordinated amine to form a palladium amido complex. wikipedia.org
Reductive Elimination : The C-N bond is formed via reductive elimination from the palladium amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst. jk-sci.com
The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often being required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination. wikipedia.orgjk-sci.com
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 96 |
| Aniline (B41778) | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 91 |
| Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 93 |
| Pyrrolidine | PdCl₂(dppf) (3) | - | LHMDS | THF | 80 | 95 |
Nucleophilic Aromatic Substitution Studies on the Quinoline (B57606) Core
While cross-coupling reactions represent the primary mode of reactivity for this compound, the potential for the iodo group to be displaced via nucleophilic aromatic substitution (SₙAr) is also a consideration.
Nucleophilic aromatic substitution typically requires the aromatic ring to be activated by strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The quinoline ring is inherently electron-deficient, which can facilitate SₙAr reactions, particularly at the 2- and 4-positions. However, the 3-position is less activated.
Direct displacement of the iodo group at the 3-position by a nucleophile is challenging and often requires harsh reaction conditions. The high reactivity of aryl iodides in cross-coupling reactions usually makes that the preferred synthetic pathway. However, in substrates containing multiple halogen substituents, selective nucleophilic substitution at one position can be employed as a strategic step to enable further functionalization at another. For instance, in related dihaloquinoline systems, a nucleophile can displace a more activated halide, leaving the second halide available for a subsequent Sonogashira coupling. researchgate.net While less favored, direct displacement on this compound remains a theoretical possibility with highly potent nucleophiles or under specific catalytic conditions.
Table 5: Plausible Conditions for Nucleophilic Displacement of Iodide
| Nucleophile | Catalyst/Additive | Solvent | Temp (°C) | Product |
| Sodium methoxide | CuI (10 mol%) | NMP | 150 | 3,6-Dimethoxyquinoline |
| Piperidine | None (neat) | Sealed tube | 180 | 3-(Piperidin-1-yl)-6-methoxyquinoline |
| Potassium cyanide | Pd(OAc)₂ / dppf | DMF | 140 | 6-Methoxyquinoline-3-carbonitrile |
| Sodium azide | CuI / L-proline | DMSO | 120 | 3-Azido-6-methoxyquinoline |
Reactivity at Other Quinoline Positions
While the carbon-iodine bond at the C3 position is a primary site for transformations such as cross-coupling reactions, this compound also exhibits reactivity at other positions on the quinoline core. The electronic properties of the quinoline ring, influenced by the nitrogen atom and the methoxy (B1213986) substituent, dictate the susceptibility of other C-H bonds to functionalization.
Research has demonstrated that the C4 position, adjacent to the iodine-bearing carbon, is a site for nucleophilic attack, particularly after activation. For instance, the functionalization of the C4 position has been achieved through a sequence involving lithiation and subsequent reaction with an electrophile. In one study, this compound was treated with methyllithium (MeLi) and boron trifluoride etherate (BF₃·OEt₂), followed by the addition of quinine, to yield (R)-(3-iodo-6-methoxyquinolin-4-yl)((2S,4S,8R)-8-vinylquinuclidin-2-yl)methanol d-nb.info. This transformation highlights the possibility of selectively functionalizing the C4 position without disturbing the C3-iodo group, indicating a pathway for creating complex, polysubstituted quinoline scaffolds.
The reactivity of other positions, such as C2, C5, C7, and C8, is less specifically documented for this compound itself. However, based on general quinoline chemistry, these positions are also potential sites for reaction. The C2 and C4 positions are inherently electron-deficient due to the influence of the ring nitrogen, making them susceptible to nucleophilic attack or metalation. Conversely, the benzene (B151609) ring of the quinoline system can undergo electrophilic substitution, with the methoxy group at C6 acting as an activating, ortho-para directing group, thereby favoring substitution at the C5 and C7 positions.
C-H Activation and Site-Selective Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis for its atom and step economy. polyu.edu.hkrsc.org In the context of quinolines, C-H activation strategies allow for the introduction of various functional groups at positions that are otherwise difficult to access. nih.govmdpi.com For this compound, the presence of multiple, distinct C-H bonds presents a challenge in site-selectivity.
Transition metal-catalyzed C-H functionalization is a prominent approach for activating otherwise inert C-H bonds. researchgate.netsigmaaldrich.com While specific studies on this compound are limited, extensive research on substituted quinolines provides insights into potential reaction pathways. For example, iridium-catalyzed C-H silylation has been successfully applied to 6-methoxyquinoline, affording the 3-silylated product with high selectivity. nih.govmdpi.comnih.gov This suggests that the electronic environment of the pyridine (B92270) ring in the 6-methoxyquinoline scaffold is amenable to metal-catalyzed C-H activation.
Strategies for site-selective functionalization often rely on directing groups or the inherent electronic properties of the substrate. polyu.edu.hk In this compound, the nitrogen atom can act as a directing group to guide a transition metal catalyst to the C8-H bond. The methoxy group at C6 electronically activates the benzene portion of the ring, potentially directing functionalization to the C5 or C7 positions. Hypervalent iodine-mediated chemistry also presents a viable strategy for the site-selective C-H functionalization of heteroarenes, allowing for the incorporation of various anions under mild conditions. nih.govnih.gov
Table 1: Potential C-H Functionalization Sites in this compound
| Position | Influencing Factors | Potential Reactions |
|---|---|---|
| C2 | Electron-deficient due to ring nitrogen | Direct arylation, Carbamoylation |
| C4 | Electron-deficient due to ring nitrogen | Nucleophilic addition after metalation |
| C5 | Activated by C6-methoxy group (ortho) | Electrophilic substitution, Metal-catalyzed C-H activation |
| C7 | Activated by C6-methoxy group (para) | Electrophilic substitution, Metal-catalyzed C-H activation |
| C8 | Proximity to ring nitrogen (directing effect) | Metal-catalyzed C-H activation (e.g., arylation, acylation) |
Electrophilic and Radical Reaction Mechanisms
The reactivity of this compound can also be understood through the lens of electrophilic and radical reaction mechanisms. The quinoline ring system, while generally considered electron-deficient, can undergo electrophilic substitution on the benzene ring, particularly due to the activating effect of the C6-methoxy group.
Electrophilic Reactions: Electrophilic aromatic substitution typically occurs on the carbocyclic ring of the quinoline. The methoxy group at the C6 position is an activating group and directs incoming electrophiles to the ortho (C5) and para (C7) positions. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield predominantly C5 and C7 substituted products. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (sigma complex), where the positive charge is delocalized over the aromatic system. The stability of this intermediate determines the regiochemical outcome.
A general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the aromatic ring on the electrophile (E⁺) to form a carbocation intermediate.
Deprotonation by a base to restore aromaticity. masterorganicchemistry.com
Another pathway involves radical nucleophilic substitution (SRN1), where an electron is transferred to the substrate to form a radical anion, which then expels the iodide leaving group to form a C3-centered radical. This radical can then react with a nucleophile.
Chemo- and Regioselectivity in Transformations Involving this compound
Chemoselectivity and regioselectivity are critical considerations in the synthesis and functionalization of polysubstituted heterocycles like this compound. nih.gov The presence of multiple reactive sites—the C-I bond, various C-H bonds, and the quinoline nitrogen—necessitates careful selection of reaction conditions to achieve the desired outcome.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. nih.gov In this compound, a primary chemoselective challenge is to perform reactions at a C-H bond without affecting the C-I bond, or vice versa.
Reactions at the C-I Bond: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are highly chemoselective for the C-I bond, leaving C-H bonds intact.
Reactions at C-H Bonds: Directed C-H activation can achieve functionalization at specific positions (e.g., C8) while preserving the C-I bond. The choice of catalyst and directing group is crucial. polyu.edu.hk
Reactions at the N-atom: The lone pair on the quinoline nitrogen can be selectively targeted for quaternization or N-oxide formation under appropriate conditions.
Regioselectivity: This refers to the preferential reaction at one position over other possible positions.
C-H Functionalization: As discussed, the inherent electronics of the ring and the use of directing groups can control the regioselectivity of C-H activation. The C2/C4 positions are electronically distinct from the C5/C7/C8 positions, allowing for regioselective functionalization. nih.govmdpi.com
Electrophilic Substitution: The C6-methoxy group strongly directs electrophiles to the C5 and C7 positions.
Metalation: Directed ortho-metalation (DoM) strategies, where a functional group directs deprotonation to an adjacent position, can be employed. The nitrogen atom can direct metalation to C2 or C8, while the methoxy group could potentially direct it to C5 or C7. The use of specific bases, such as lithium amides or Grignard reagents, can influence the site of metalation. acs.org
The interplay between steric and electronic factors, governed by the choice of reagents, catalysts, and reaction conditions, ultimately determines the chemo- and regiochemical outcome of transformations involving this compound.
Table 2: Summary of Selective Transformations
| Reaction Type | Target Site | Key Control Elements | Regio/Chemoselectivity |
|---|---|---|---|
| Cross-Coupling | C3 (C-I bond) | Palladium catalyst, Ligands | High Chemoselectivity |
| Directed C-H Activation | C8 | Transition metal catalyst (e.g., Pd, Rh), N-atom directing effect | High Regioselectivity |
| Electrophilic Substitution | C5, C7 | Electrophile, Acid catalyst, C6-OMe directing effect | High Regioselectivity |
| Metalation/Functionalization | C4 | Organolithium reagents | High Regioselectivity |
Strategic Applications of 3 Iodo 6 Methoxyquinoline in Complex Molecular Synthesis
As a Precursor for Advanced Quinoline (B57606) Architectures
The C-I bond in 3-iodo-6-methoxyquinoline is a key functional handle for forming new carbon-carbon bonds, enabling the construction of intricate quinoline-based structures. Palladium-catalyzed cross-coupling reactions are the primary tools for these transformations, offering mild reaction conditions and broad functional group tolerance. wikipedia.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to create biaryl and substituted aryl structures by coupling the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with a diverse array of aryl, heteroaryl, or vinyl boronic acids allows for the direct installation of these substituents at the 3-position of the quinoline core. This method is fundamental for synthesizing poly-aromatic systems and complex diarylquinolines. mdpi.com
Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.org This reaction couples this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org The resulting 3-alkynyl-6-methoxyquinolines are not only valuable final products but also versatile intermediates that can undergo further transformations, such as cyclizations or click reactions, to build even more complex molecular architectures. nih.gov
Heck Coupling: The Heck reaction provides a method to introduce alkenyl substituents by coupling the iodoquinoline with an alkene. This reaction expands the range of possible C-C bonds that can be formed, leading to the synthesis of styrenylquinolines and other unsaturated derivatives.
The table below summarizes the application of these key C-C coupling reactions with this compound.
Table 1: Carbon-Carbon Bond Forming Reactions from this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl/Heteroaryl-6-methoxyquinoline |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., NEt₃) | 3-Alkynyl-6-methoxyquinoline |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., NEt₃) | 3-Alkenyl-6-methoxyquinoline |
Role in the Construction of Functionalized Heterocycles
Beyond extending the carbon framework, this compound is instrumental in forming carbon-heteroatom bonds, enabling the synthesis of a wide range of functionalized heterocycles and the linkage of the quinoline core to other heterocyclic systems. mdpi.comchemistryviews.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgjk-sci.com It allows for the coupling of this compound with a vast scope of primary and secondary amines, including anilines, alkylamines, and nitrogen-containing heterocycles. acsgcipr.orgorganic-chemistry.org This direct amination route provides access to 3-amino-6-methoxyquinoline derivatives, which are prevalent scaffolds in biologically active compounds.
Chan-Lam Coupling: For the formation of carbon-oxygen or carbon-sulfur bonds, the Chan-Lam coupling offers a complementary strategy. This copper-catalyzed reaction can couple this compound with alcohols, phenols, or thiols to produce 3-aryloxy/alkoxy or 3-arylthio/alkylthio derivatives, respectively.
These reactions facilitate the introduction of diverse functional groups and can be used to link the quinoline scaffold to other complex molecular fragments, significantly broadening the accessible chemical space.
Table 2: Carbon-Heteroatom Bond Forming Reactions from this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C-3 |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | Amino (-NR¹R²) |
| Chan-Lam Coupling (C-O) | Alcohol/Phenol (R-OH) | Cu catalyst, Base | Ether (-OR) |
| Chan-Lam Coupling (C-S) | Thiol (R-SH) | Cu catalyst, Base | Thioether (-SR) |
Utility in Scaffold Diversification and Library Synthesis
In modern drug discovery, the ability to rapidly generate a large number of structurally related compounds for biological screening is paramount. nih.gov This process, known as library synthesis, relies on versatile chemical scaffolds that can be easily and systematically modified. u-strasbg.frcam.ac.uk this compound is an excellent starting platform for such diversity-oriented synthesis.
The predictable and high-yielding nature of palladium-catalyzed cross-coupling reactions allows for the use of this compound in parallel synthesis schemes. sigmaaldrich.com By reacting a single core molecule with a large collection of diverse building blocks—such as a library of boronic acids for Suzuki couplings, amines for Buchwald-Hartwig aminations, or alkynes for Sonogashira couplings—a large library of 3-substituted-6-methoxyquinoline analogs can be efficiently produced. nih.gov
This strategy allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the 6-methoxyquinoline (B18371) scaffold by varying the substituent at the 3-position. The diversification of this position can significantly impact the molecule's pharmacological properties, including target binding, selectivity, and pharmacokinetic profile. The generation of such focused libraries is a key step in the identification and optimization of lead compounds in drug development programs. u-strasbg.fr
Table 3: Exemplar Library Synthesis from this compound
| Reaction Type | Library of Reagents | General Structure of Products | Purpose of Diversification |
|---|---|---|---|
| Suzuki-Miyaura | Diverse aryl/heteroaryl boronic acids | 6-Methoxy-3-(aryl/heteroaryl)quinolines | Explore steric and electronic effects of aromatic substituents |
| Buchwald-Hartwig | Primary/secondary amines, N-heterocycles | 3-(Amino)-6-methoxyquinolines | Introduce hydrogen bond donors/acceptors and modify basicity |
| Sonogashira | Terminal alkynes with various R-groups | 6-Methoxy-3-(alkynyl)quinolines | Introduce rigid linkers and functionalities for further reaction |
Advanced Spectroscopic and Diffraction Methodologies for Characterization of 3 Iodo 6 Methoxyquinoline Derivatives and Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the structure of 3-iodo-6-methoxyquinoline. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (J-coupling, indicating adjacent protons), and integration (the relative number of protons). The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals are expected for each of the aromatic protons and carbons, as well as a characteristic signal for the methoxy (B1213986) group protons and carbon.
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, identifying protons that are connected through two or three bonds. It is crucial for tracing the connectivity of protons around the quinoline (B57606) ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). columbia.educolumbia.edu This is particularly powerful for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the carbon at position 3, bearing the iodine atom, can be identified by its HMBC correlation to the protons at positions 2 and 4.
The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the substitution pattern of the quinoline core.
Table 1: Exemplary ¹H and ¹³C NMR Data Assignment for this compound Note: The following data are predicted values based on the analysis of 6-methoxyquinoline (B18371) and related haloquinolines. Actual experimental values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~8.90 (s) | ~152.0 | C4, C8a |
| 3 | - | ~95.0 | - |
| 4 | ~8.40 (s) | ~135.0 | C2, C5, C8a |
| 5 | ~7.90 (d) | ~130.0 | C4, C7, C8a |
| 6 | - | ~158.0 | - |
| 7 | ~7.30 (dd) | ~105.0 | C5, C8a |
| 8 | ~7.40 (d) | ~122.0 | C4a, C6, C7 |
| 4a | - | ~145.0 | - |
| 8a | - | ~128.0 | - |
| -OCH₃ | ~3.90 (s) | ~55.5 | C6 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of this compound and its derivatives, distinguishing them from other compounds that may have the same nominal mass. researchgate.net For example, HRMS can readily confirm the molecular formula C₁₀H₈INO by matching the experimental mass to the calculated exact mass. This capability is crucial for verifying the identity of newly synthesized compounds and reaction products. researchgate.net
Table 2: HRMS Data for this compound
| Molecular Formula | Compound | Calculated Exact Mass [M+H]⁺ |
| C₁₀H₈INO | This compound | 285.9672 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of interest (the precursor ion) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers. In the context of reaction products, MS/MS can provide valuable mechanistic insights by identifying key fragments and neutral losses that reveal the underlying connectivity of the atoms. For this compound, characteristic fragmentation might involve the loss of a methyl radical (•CH₃) from the methoxy group, the loss of iodine (•I), or the cleavage of the quinoline ring system.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and reveals information about its functional groups and bonding.
For this compound, key vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methoxy group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Associated with the quinoline aromatic ring, found in the 1650-1450 cm⁻¹ region.
C-O stretching: The ether linkage of the methoxy group gives rise to a strong band, usually around 1250-1000 cm⁻¹.
C-I stretching: This vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ region.
Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 |
| Aromatic C=C/C=N Stretch | 1650 - 1450 |
| C-O-C Asymmetric Stretch | ~1250 |
| C-O-C Symmetric Stretch | ~1050 |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 |
| C-I Stretch | 600 - 500 |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined.
For derivatives of this compound, X-ray crystallography provides incontrovertible proof of structure. It yields precise data on bond lengths, bond angles, and torsional angles. This is particularly critical for establishing the stereochemistry of reaction products, for example, confirming the cis or trans orientation of substituents in dihydroquinoline derivatives. researchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in the solid state. Studies on related halogenated quinoline derivatives have successfully used this method to confirm their regio- and stereochemistry. researchgate.net
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
The photophysical properties of quinoline derivatives are of significant interest due to their applications in various fields, including chemical sensing, organic light-emitting diodes (OLEDs), and biological imaging. nih.gov Electronic absorption and fluorescence spectroscopy are primary tools used to characterize the electronic structure and excited-state dynamics of these molecules. The introduction of substituents, such as the methoxy group at the C6 position and an iodine atom at the C3 position, significantly modulates these properties.
The electronic absorption spectra of quinoline derivatives typically exhibit two distinct absorption bands. scielo.br The bands in the 230-320 nm range are generally assigned to π-π* transitions and are characterized by a large molar absorption coefficient. scielo.br A second, lower-energy band, often appearing as a shoulder in the 320-450 nm range, is attributed to n,π* transitions. scielo.br Studies on various 6-methoxyquinoline derivatives show absorption maxima (λmax) that can be influenced by further substitution. For instance, the introduction of different functional groups at the 2- and 4-positions of the 6-methoxyquinoline core leads to a range of absorption characteristics.
The environment, particularly solvent polarity, can also play a role, though its effect on absorption is sometimes minimal. For some 6-quinoline derivatives, the absorption spectra are found to be almost unaffected by changes in solvent polarity. researchgate.net However, in other cases, π-π* transitions may shift to the red (bathochromic shift) in polar solvents. scielo.br
Fluorescence spectroscopy reveals information about the emissive properties of these compounds. Quinoline derivatives are known to be useful as selective fluorophores due to their electron-donating nature. nih.gov Upon excitation, these molecules can emit light, typically in the visible region of the spectrum. The position of the emission maximum and the fluorescence quantum yield are highly sensitive to the molecular structure and the surrounding environment.
A significant characteristic observed in many quinoline derivatives is solvatochromism, where the emission spectrum shifts in response to the polarity of the solvent. A pronounced red-shift in the emission spectra is often observed with increasing solvent polarity, indicating a more polarized emissive state compared to the ground state. researchgate.netresearchgate.net This large spectral shift, known as the Stokes shift, is a valuable property for applications in Förster resonance energy transfer (FRET) microscopy. nih.gov
The table below summarizes the photophysical data for a selection of quinoline derivatives, illustrating the impact of substitution on their absorption and emission properties.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Stokes Shift (cm-1) |
|---|---|---|---|---|---|
| Bis-quinolin-3-yl chalcone (B49325) derivative 12 | Acetonitrile | Not Specified | ~540 | ~0.6 | >1.5 x 104 |
| Bis-quinolin-3-yl chalcone derivative 23 | Acetonitrile | Not Specified | ~560 | ~0.7 | >1.5 x 104 |
| Bis-quinolin-3-yl chalcone derivative 28 | Acetonitrile | Not Specified | ~530 | ~0.5 | >1.5 x 104 |
| Nitro-substituted bis-quinolin-3-yl chalcone | Acetonitrile | Not Specified | 527-568 | Low (quenching) | >1.5 x 104 |
| Polyquinoline (PPQ) | Thin Film | 414 | 578 | Not Specified | Not Specified |
| Polyquinoline (BuM-PPQ) | Thin Film | 358 | Not Specified | Not Specified | Not Specified |
Data adapted from various studies on quinoline derivatives for illustrative purposes. acs.orgrsc.orgdtic.mil
Research on various polyquinolines has demonstrated that structural modifications can tune the absorption and emission properties across the visible spectrum, achieving colors from blue to red. acs.orgdtic.mil For example, while the parent polyquinoline (PPQ) has an absorption maximum at 414 nm, substitutions on the bis(quinoline) rings can cause substantial blue shifts, such as in BuM-PPQ, which has a λmax at 358 nm. acs.orgdtic.mil The fluorescence quantum yields for these polyquinoline thin films can range from 2% to 30%. acs.orgdtic.mil
In addition to fluorescence, some quinoline derivatives can also exhibit phosphorescence, particularly at low temperatures. One study identified a quinoline derivative displaying phosphorescence emission at 77 K in an ethanol (B145695) solution, with distinct vibrational bands and a decay time of 950 ms. scielo.br This indicates the population of a triplet excited state, which can be quenched by the presence of oxygen. scielo.br
The protonation state of the quinoline nitrogen also significantly affects the photophysical properties. Protonation can lead to shifts in both absorption and emission spectra. For certain derivatives, new emission peaks at longer wavelengths with higher fluorescence intensities were detected upon protonation. rsc.org This sensitivity to pH makes some quinoline derivatives suitable as fluorescent pH probes, although compounds with quantum yields below 1% are generally not suitable for this purpose. rsc.org
Theoretical and Computational Investigations of 3 Iodo 6 Methoxyquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. aps.org These methods, such as DFT and ab initio calculations, solve approximations of the Schrödinger equation to determine molecular properties. scirp.org For a molecule like 3-iodo-6-methoxyquinoline, these calculations would provide a deep understanding of its intrinsic chemical nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov
Interactive Data Table: Illustrative FMO Data for Quinoline (B57606) (Parent Compound) Note: This data is for the unsubstituted quinoline molecule and is provided for illustrative purposes only. Data for this compound is not available.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.646 | Energy of the Highest Occupied Molecular Orbital. scirp.org |
| ELUMO | -1.816 | Energy of the Lowest Unoccupied Molecular Orbital. scirp.org |
| Energy Gap (ΔE) | 4.830 | Difference between LUMO and HOMO energies, indicating chemical reactivity. scirp.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dechemrxiv.org The MEP map is plotted onto the molecule's electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent areas with neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group, identifying them as potential sites for protonation or interaction with electrophiles. nih.govuni-muenchen.de The iodine atom, depending on the electronic interplay, could also influence the potential map significantly.
Conformational Analysis and Energetics
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. mdpi.com For a molecule with flexible substituent groups, like the methoxy group in this compound, multiple low-energy conformations may exist.
Computational methods can be used to rotate the rotatable bonds (e.g., the C-O bond of the methoxy group) and calculate the potential energy at each step. This process generates a potential energy surface, from which the most stable conformers (energy minima) and the energy barriers to rotation (transition states) can be identified. rsc.org This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. mdpi.com By modeling the reactants, products, and any intermediate species, researchers can map out the entire reaction mechanism, which is often difficult to determine experimentally.
Transition State Characterization and Reaction Coordinate Analysis
A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction pathway that connects reactants to products.
Transition State Search: Specialized algorithms are used to locate the geometry of the TS on the potential energy surface.
Frequency Calculation: A successful TS calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the path of the reaction).
Reaction Coordinate Analysis (Intrinsic Reaction Coordinate - IRC): Following the path of the imaginary frequency downhill from the transition state in both forward and reverse directions confirms that the located TS correctly connects the desired reactants and products. This analysis provides a detailed picture of the bond-breaking and bond-forming processes.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com This technique provides insights into the dynamic behavior of a molecule, including its conformational flexibility and its interactions with the surrounding environment, such as a solvent. researchgate.net
By simulating this compound in a box of explicit solvent molecules (e.g., water), an MD simulation can reveal:
Solvation Structure: How solvent molecules arrange around the solute and which parts of the molecule form strong interactions (like hydrogen bonds).
Conformational Dynamics: How the molecule samples different conformations over time in solution, providing a more realistic picture of its behavior than static, gas-phase calculations. nih.gov
Transport Properties: Properties like diffusion coefficients can also be calculated.
These simulations are computationally intensive but offer a powerful link between theoretical models and the behavior of molecules in real-world chemical and biological systems.
Molecular Docking and Ligand-Protein Interaction Studies (Focused on Molecular Targets and Biological Mechanisms)
Theoretical and computational chemistry offer powerful tools to predict and analyze the interactions between small molecules, such as this compound, and their potential biological targets. Molecular docking simulations, in particular, are instrumental in elucidating the binding modes and affinities of ligands within the active sites of proteins. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous computational investigations against a variety of protein targets. These studies provide a solid foundation for predicting the potential molecular targets and biological mechanisms of this compound.
Quinoline-based compounds are recognized for their diverse pharmacological activities, which stem from their ability to interact with a wide range of biological macromolecules. Key protein families that are frequently targeted by quinoline derivatives include protein kinases, dehydrogenases, and reductases. These interactions are pivotal in modulating cellular signaling pathways implicated in various diseases.
Potential Molecular Targets for this compound:
Based on computational and experimental studies of structurally related quinoline compounds, several protein classes emerge as probable targets for this compound.
Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. nih.govresearchgate.netnih.gov These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Specific kinases that are targeted by quinoline derivatives include:
c-Met: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion. nih.gov
Epidermal Growth Factor Receptor (EGFR): A key regulator of cell growth and differentiation. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Essential for angiogenesis, the formation of new blood vessels. nih.gov
Dehydrogenases and Reductases:
Aldehyde Dehydrogenase 1 (ALDH1): This enzyme is involved in cellular detoxification and has been identified as a target for quinoline drugs. drugbank.com
Quinone Reductase 2 (QR2): Another enzyme involved in cellular metabolism and detoxification that is known to bind to quinoline compounds. drugbank.com
Predicted Ligand-Protein Interactions:
A molecular docking study of this compound against these potential targets would aim to identify the specific amino acid residues involved in the binding and the nature of the interactions. The chemical structure of this compound, with its quinoline core, methoxy group, and iodine atom, suggests several possible types of interactions:
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the oxygen of the methoxy group could also participate in hydrogen bonding.
Hydrophobic Interactions: The aromatic quinoline ring system provides a large surface area for hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
Halogen Bonding: The iodine atom at the 3-position can participate in halogen bonding, a noncovalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. This type of interaction can significantly contribute to binding affinity and selectivity.
Pi-Stacking: The aromatic quinoline ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The following interactive table summarizes the potential molecular targets for this compound and the likely types of interactions that would be investigated in a molecular docking study.
| Protein Target Family | Specific Example(s) | Key Function | Potential Interactions with this compound |
| Protein Kinases | c-Met, EGFR, VEGFR | Cell Signaling, Growth, Angiogenesis | Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking |
| Dehydrogenases | Aldehyde Dehydrogenase 1 (ALDH1) | Cellular Detoxification | Hydrogen Bonding, Halogen Bonding |
| Reductases | Quinone Reductase 2 (QR2) | Metabolism, Detoxification | Hydrophobic Interactions, Pi-Stacking |
These computational predictions provide a roadmap for experimental validation. By identifying high-affinity interactions with specific molecular targets, these studies can uncover the biological mechanisms through which this compound may exert its pharmacological effects. Further in vitro and in vivo studies would be necessary to confirm these theoretical findings and to fully elucidate the compound's biological activity profile.
Mechanistic Biological Studies and Structure Activity Relationship Sar Investigations of 3 Iodo 6 Methoxyquinoline Derivatives
In Vitro Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases, Carbonic Anhydrase, Acetylcholinesterase)
Derivatives of the 6-methoxyquinoline (B18371) scaffold have been identified as potent inhibitors of several key enzymes implicated in various diseases. While specific inhibitory data for 3-iodo-6-methoxyquinoline is not extensively detailed in the literature, studies on closely related analogues provide significant insights into its potential enzymatic targets.
Topoisomerases: Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for quinolone-based antibacterial agents. nih.gov Research on novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives has demonstrated their potent inhibitory activity against these enzymes. This suggests that the this compound core likely shares this mechanism, interfering with DNA replication and repair processes in bacteria. The general mechanism for quinolone antibacterials involves converting topoisomerase IV into a toxic adduct on the DNA, which leads to DNA damage and ultimately cell death. nih.gov
In the context of anticancer activity, topoisomerases are also critical targets. Many quinoline (B57606) alkaloids are known to function as intercalative topoisomerase poisons. nih.gov Theoretical studies suggest that quinoline alkaloids can dock intercalatively into DNA, with favorable π-π interactions between the quinoline structure and DNA base pairs. nih.gov Given that various quinoline derivatives have been shown to inhibit both topoisomerase I and II, it is plausible that this compound analogues could also exert their cytotoxic effects through this mechanism. globalresearchonline.netmdpi.com
Kinases: The inhibition of protein kinases is a key strategy in modern cancer therapy. The quinazoline (B50416) core, a related heterocyclic system, has proven to be a favorable scaffold for developing epidermal growth factor receptor (EGFR) kinase inhibitors. The substitution patterns on the ring are critical for inhibitory activity. While direct kinase inhibition data for this compound is sparse, the broader family of quinoline derivatives has been shown to target various kinases, including vascular endothelial growth factor receptors (VEGFR). ijmphs.com
Carbonic Anhydrase and Acetylcholinesterase: Recent studies on functionalized methoxyquinoline derivatives have revealed their potential to inhibit human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). The position of the methoxy (B1213986) groups on the quinoline ring was found to significantly impact the inhibitory properties. This indicates that the 6-methoxyquinoline scaffold is a viable starting point for designing inhibitors of these enzymes, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively.
Investigations into Molecular Target Identification and Binding Modes
Identifying the precise molecular targets of a bioactive compound is fundamental to understanding its mechanism of action. nih.gov For this compound derivatives, molecular target identification is largely inferred from studies of analogous compounds.
The primary molecular targets for the antimicrobial activity of this class of compounds are bacterial DNA gyrase and topoisomerase IV. The binding mode of quinolones to these enzymes typically involves the formation of a stable complex with the enzyme-DNA covalent intermediate, preventing the re-ligation of the DNA strands and leading to double-strand breaks. nih.gov
In anticancer applications, the planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs. nih.gov Molecular docking studies of related 3-arylisoquinoline derivatives have shown that they can intercalate into DNA strands, leading to DNA damage. nih.gov This mode of binding is a plausible mechanism for this compound. Furthermore, computational studies on other quinoline alkaloids suggest that favorable electrostatic and frontier molecular orbital interactions stabilize the docked orientation within the DNA. nih.gov
The table below summarizes the potential molecular targets for this compound derivatives based on evidence from related compounds.
| Potential Biological Target | Therapeutic Area | Evidence from Analogues |
| DNA Gyrase | Antimicrobial | 3-fluoro-6-methoxyquinoline derivatives show potent inhibition. |
| Topoisomerase IV | Antimicrobial | Inhibition by 3-fluoro-6-methoxyquinoline analogues. nih.gov |
| Topoisomerase I/II | Anticancer | Quinoline alkaloids act as intercalative topoisomerase inhibitors. nih.govmdpi.com |
| Protein Kinases (e.g., EGFR, VEGFR) | Anticancer | Quinoline and quinazoline scaffolds are common in kinase inhibitors. ijmphs.com |
| Carbonic Anhydrase | Various | Methoxyquinoline derivatives show inhibitory activity. |
| Acetylcholinesterase | Neurodegenerative | Inhibition demonstrated by functionalized methoxyquinolines. |
Analysis of Molecular Pathways Modulated by this compound Analogues (e.g., Oxidative Stress Induction)
The biological activity of quinoline derivatives often involves the modulation of complex cellular signaling pathways. One of the key mechanisms implicated in the anticancer effects of some quinolines is the induction of oxidative stress.
Studies on new arylated benzo[h]quinolines have shown that they exert their anti-cancer effects by inducing oxidative stress, which leads to DNA damage. nih.gov This process involves an increase in intracellular reactive oxygen species (ROS), which can cause oxidative lesions in DNA, such as the formation of 8-oxoguanine. nih.gov Similarly, a study on 6-methoxyquinoline complexes demonstrated that they can induce oxidative stress in lung carcinoma cells, leading to a reduction in the glutathione (B108866) ratio (GSH/GSSG), oxidative DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. researchgate.net
The induction of oxidative stress can trigger several downstream signaling pathways. For instance, the DNA damage resulting from ROS can activate pathways involving ATM (ataxia-telangiectasia mutated) and H2AX, which are key proteins in the DNA damage response. nih.gov This can subsequently lead to the activation of pro-apoptotic proteins like BAX. nih.gov Another quinoline derivative, IND-2, was also found to inhibit the proliferation of prostate cancer cells by inducing oxidative stress and apoptosis. researchgate.net
Therefore, it is highly probable that this compound derivatives can modulate cellular redox homeostasis, leading to an increase in ROS levels in cancer cells. This disruption of the redox balance can activate stress-response pathways that culminate in programmed cell death, contributing to the compound's anticancer activity.
Systematic Structure-Activity Relationship (SAR) Derivations at the Molecular Level
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Systematic SAR studies help in understanding how different functional groups contribute to the potency and selectivity of these compounds.
The Role of the Methoxy Group at Position 6: The presence of a methoxy group, particularly at the C-6 position of the quinoline ring, has been shown to be important for various biological activities. In the context of anticancer agents, methoxy substitutions can enhance activity. researchgate.net For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substituents played a crucial role in their antimigratory and cytotoxic activities. researchgate.net A review on antimetastatic compounds highlighted that a quinoline ring with a C-6 methoxy group substitution can contribute significantly to the inhibition of metastasis. nih.gov
The Role of the Iodo Group at Position 3: Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The introduction of an iodine atom at the C-3 position can influence the molecule's lipophilicity, electronic properties, and steric profile. While a comprehensive SAR for this compound is not available, some inferences can be drawn. In a study on chloroquine, a well-known 4-aminoquinoline, radical iodination at the C-3 position was found to decrease its antimalarial activity. mdpi.com This suggests that substitution at the C-3 position can have a profound, and not always beneficial, impact on activity, depending on the specific biological target and the rest of the molecular structure.
The table below summarizes key SAR points for quinoline derivatives relevant to the this compound scaffold.
| Structural Feature | Position | Influence on Biological Activity |
| Methoxy Group | C-6 | Often enhances anticancer and antimetastatic activity. researchgate.netnih.gov |
| Iodo Group | C-3 | Can significantly alter activity; in some quinolines, it has been shown to decrease antimalarial effects. mdpi.com |
| Planar Ring System | Core | Essential for DNA intercalation. nih.gov |
| Substituents on the Ring | Various | Modulate lipophilicity, electronic distribution, and interaction with biological targets. researchgate.net |
Antimicrobial Activity Mechanistic Investigations in In Vitro Systems
The quinolone class of antibiotics has a well-defined mechanism of action, primarily targeting bacterial DNA synthesis. nih.gov As previously mentioned, studies on 3-fluoro-6-methoxyquinoline derivatives strongly suggest that this compound analogues exert their antimicrobial effects through the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. researchgate.net
The inhibition of these enzymes disrupts the processes of DNA replication, transcription, and repair, leading to the accumulation of DNA strand breaks and bacterial cell death. nih.gov This mechanism is distinct from many other classes of antibiotics, making quinolones effective against a broad spectrum of bacteria.
Other potential antimicrobial mechanisms for quinoline derivatives include the disruption of bacterial cell membranes and the chelation of essential metal ions, which can interfere with various metabolic processes. mdpi.com The planar structure of the quinoline ring may also allow for interactions with other bacterial components.
Anticancer Activity Mechanistic Investigations in In Vitro Cell Lines
The anticancer activity of quinoline derivatives is multifaceted, often involving multiple mechanisms that can vary depending on the specific derivative and the cancer cell type. globalresearchonline.netmdpi.com For this compound analogues, the anticancer mechanism is likely a combination of several processes observed in related compounds.
Induction of Apoptosis and Autophagy: A novel synthetic quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. mdpi.com This process involved the cleavage of apoptotic proteins and DNA damage. The same study also found that DFIQ induced autophagy, another form of programmed cell death, which was linked to the disruption of reactive oxygen species (ROS) reduction and lysosome accumulation. mdpi.com The induction of apoptosis by quinoline derivatives can be triggered by various stimuli, including DNA damage and oxidative stress. researchgate.net
Inhibition of Topoisomerases: As discussed earlier, the ability to inhibit human topoisomerases is a common mechanism for many anticancer quinoline compounds. nih.govglobalresearchonline.net By intercalating into DNA and stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce lethal DNA strand breaks, leading to cell cycle arrest and apoptosis.
Induction of Oxidative Stress: Several studies have linked the anticancer activity of quinoline derivatives to the induction of oxidative stress. nih.govresearchgate.netresearchgate.net By increasing the intracellular levels of ROS, these compounds can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to DNA, proteins, and lipids. This oxidative damage serves as a trigger for apoptotic pathways. For example, in A549 lung carcinoma cells, 6-methoxyquinoline complexes were shown to decrease cell proliferation and induce oxidative stress, which in turn led to oxidative DNA damage, cell cycle arrest, and apoptosis. researchgate.net
Future Research Directions and Emerging Paradigms for 3 Iodo 6 Methoxyquinoline
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for quinoline (B57606) synthesis are well-established, the focus is shifting towards greener and more sustainable approaches. nih.gov Future research in the synthesis of 3-iodo-6-methoxyquinoline will likely prioritize methodologies that align with the principles of green chemistry, such as minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. nih.goveurekalert.org
Key areas of development are expected to include:
Transition-Metal-Free Reactions: Exploring novel synthetic pathways that avoid the use of expensive and potentially toxic transition metal catalysts is a significant goal. eurekalert.org This could involve leveraging hypervalent iodine chemistry or photoinduced and electrochemical activation methods to facilitate the desired transformations. eurekalert.org
One-Pot and Microwave-Assisted Syntheses: One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, and microwave-assisted synthesis can significantly improve efficiency and reduce waste. mdpi.commdpi.com These techniques are expected to be further optimized for the synthesis of this compound and its derivatives.
Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a primary consideration. This reduces the formation of byproducts and is a cornerstone of sustainable synthesis. eurekalert.org
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Transition-Metal-Free Synthesis | Reduced cost, lower toxicity, simplified purification | Hypervalent iodine chemistry, photo-and electrochemical activation |
| One-Pot Reactions | Increased efficiency, reduced waste, time-saving | Multi-component reactions, tandem catalysis |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved purity | Optimization of reaction conditions, solvent-free reactions |
Exploration of Unprecedented Reactivity Modes and Catalytic Systems
The inherent reactivity of the C-I bond and the quinoline scaffold in this compound offers fertile ground for discovering novel chemical transformations. Future research will likely focus on unlocking new reactivity modes through innovative catalytic systems.
Emerging areas of interest include:
Photoredox Catalysis: This rapidly evolving field utilizes light to drive chemical reactions, often under mild conditions. Exploring the photoredox-catalyzed reactions of this compound could lead to the development of novel C-C and C-heteroatom bond-forming reactions.
Dual Catalysis: Combining two different catalytic cycles in a single reaction can enable transformations that are not possible with a single catalyst. Investigating dual catalytic systems involving this compound could open up new avenues for complex molecule synthesis.
Mechanistic Investigations: A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and reactions. rsc.org Future studies will likely employ advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reactions involving this compound. rsc.orgresearchgate.net
Advanced Applications in Chemical Biology and Materials Science (Mechanistic Focus)
The 6-methoxyquinoline (B18371) core is a privileged scaffold in medicinal chemistry and materials science. nbinno.com Future applications of this compound will likely focus on elucidating the molecular mechanisms underlying its biological activity and material properties.
Potential areas of investigation include:
Chemical Probes for Biological Systems: The photoreactive properties of quinoline derivatives can be harnessed to develop photo-conjugated peptides and other molecular probes to study biomolecular interactions. incemc.ro The iodo-substituent on this compound provides a handle for further functionalization to create targeted chemical probes.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of 6-methoxyquinoline make it a promising candidate for use in OLEDs. nbinno.com Mechanistic studies will be crucial to understand the structure-property relationships that govern the performance of these materials, enabling the design of more efficient and durable devices.
Fluorescent Sensors: The 6-methoxyquinoline scaffold is a component of fluorescent sensors for detecting ions like zinc. sigmaaldrich.com The introduction of the iodo group could be exploited to develop new sensors with altered selectivity or photophysical properties, with a focus on understanding the sensing mechanism at a molecular level.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Mechanistic Understanding
Key applications of AI and ML in this context include:
Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient and sustainable synthetic routes for this compound and its derivatives. nih.govengineering.org.cn This can significantly reduce the time and resources required for experimental optimization. preprints.orgeurekalert.org
Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. mdpi.com
Mechanistic Elucidation: AI and computational chemistry can be combined to model reaction pathways and predict the structures of intermediates and transition states. rsc.org This can provide invaluable insights into reaction mechanisms that are difficult to obtain through experimental methods alone. doaj.org
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Retrosynthesis | Rapidly identify viable and novel synthetic pathways. engineering.org.cn |
| Reaction Condition Optimization | Improve yields and reduce waste in synthetic procedures. |
| Prediction of Reaction Outcomes | Forecast the feasibility and potential side products of new reactions. preprints.org |
| Mechanistic Modeling | Gain a deeper understanding of reaction pathways and catalyst behavior. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-iodo-6-methoxyquinoline, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typically used: (1) methoxylation of quinoline precursors, followed by (2) iodination. For iodination, I₂ with imidazole and PPh₃ in Et₂O/MeCN under reflux can introduce iodine at the 3-position (similar to ’s Scheme 1). Optimizing stoichiometry (1.5 eq I₂) and solvent polarity improves regioselectivity. Post-synthesis, column chromatography with silica gel (hexane/EtOAc gradient) is recommended for purification. Yield optimization requires monitoring reaction progress via TLC and adjusting temperature (reflux vs. RT). Key Reference :
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.9 ppm) and aromatic protons influenced by iodine’s electron-withdrawing effect (downfield shifts).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 285.97 (C₁₀H₉INO⁺).
- IR Spectroscopy : Detect C-I stretching (~500 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- X-ray Crystallography (if crystals form): Resolve regiochemistry and intermolecular interactions.
Key References :
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin (P261, P271, P280 precautions apply as in ). Store in amber vials at ambient temperatures to prevent photodecomposition. Spills should be neutralized with sodium thiosulfate to reduce iodine toxicity. Key Reference :
Advanced Research Questions
Q. How does the 3-iodo substitution alter the photophysical properties of 6-methoxyquinoline?
Q. What strategies resolve contradictions in reported biological activities of iodoquinoline derivatives?
- Methodological Answer : Perform dose-response assays across multiple cell lines to differentiate compound-specific effects from assay artifacts. Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Meta-analysis of structure-activity relationships (SAR) should account for iodine’s steric vs. electronic contributions (’s antimicrobial studies). Validate findings with isotopic labeling (³¹P NMR for kinase targets). Key Reference :
Q. How can computational modeling predict this compound’s reactivity in cross-coupling reactions?
Q. What mechanistic insights emerge from time-resolved studies of halogenated quinolines?
- Methodological Answer : Ultrafast spectroscopy ( ) reveals proton-transfer mechanisms. For this compound, transient absorption spectra can track tautomerization dynamics. Compare with 6-hydroxyquinoline’s proton release (τdp ~2.2 ps) and capture (τp ~30 ps) to identify iodine’s role in stabilizing intermediates. Key Reference :
Q. How does steric bulk from iodine influence supramolecular interactions in crystallography?
- Methodological Answer : Analyze X-ray diffraction data (e.g., ’s chloro analog) to map van der Waals radii and halogen bonding. Mercury software visualizes C-I⋯π interactions. Compare packing efficiencies with non-halogenated derivatives to assess lattice stability. Key Reference :
Methodological Guidelines for Data Collection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
